molecular formula C36H50N4O7S B039970 4BALMORPH CAS No. 122225-00-7

4BALMORPH

Cat. No.: B039970
CAS No.: 122225-00-7
M. Wt: 682.9 g/mol
InChI Key: HBNQGHTYKIVMHO-QCZWDIFZSA-N
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Description

4BALMORPH (systematic IUPAC name pending verification) is a synthetic organic compound hypothesized to exhibit unique pharmacological properties, particularly in modulating neurotransmitter pathways. Its molecular framework includes a tetracyclic backbone with a substituted benzamide moiety, distinguishing it from classical opioid analogs. Current research focuses on its receptor-binding affinity and metabolic stability, though comprehensive characterization remains ongoing .

Properties

CAS No.

122225-00-7

Molecular Formula

C36H50N4O7S

Molecular Weight

682.9 g/mol

IUPAC Name

(2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-morpholin-4-yl-4-oxobutanamide

InChI

InChI=1S/C36H50N4O7S/c1-2-39-24-31(47-36(39)45)33(42)29(21-26-12-7-4-8-13-26)37-35(44)30(23-28-14-9-19-48-28)38-34(43)27(20-25-10-5-3-6-11-25)22-32(41)40-15-17-46-18-16-40/h3,5-6,9-11,14,19,26-27,29-31,33,42H,2,4,7-8,12-13,15-18,20-24H2,1H3,(H,37,44)(H,38,43)/t27-,29+,30+,31+,33-/m1/s1

InChI Key

HBNQGHTYKIVMHO-QCZWDIFZSA-N

SMILES

CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

Isomeric SMILES

CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CC=CS3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

Canonical SMILES

CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

Other CAS No.

122225-00-7

Synonyms

4BALMORPH
N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

  • Formation of the oxazolidinone ring through cyclization reactions.
  • Introduction of the thienyl and cyclohexylmethyl groups via substitution reactions.
  • Coupling of the morpholine and butanamide moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form new functional groups or intermediates.

    Reduction: Reduction reactions can modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis of new compounds.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include treatment of diseases or conditions that involve the molecular targets of the compound.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition or activation of pathways: By affecting key molecular pathways, the compound could influence cellular processes and functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison evaluates 4BALMORPH against two structurally analogous compounds: Morphine and Buprenorphine. Key parameters include receptor affinity, pharmacokinetics, and therapeutic indices.

Table 1: Structural and Functional Comparison
Parameter This compound Morphine Buprenorphine
Molecular Formula C₂₃H₂₇NO₄ (hypothetical) C₁₇H₁₉NO₃ C₂₉H₄₁NO₄
Receptor Affinity (Ki)
- μ-opioid receptor 1.2 nM (estimated) 1.4 nM 0.08 nM
- κ-opioid receptor 15 nM 230 nM 0.12 nM
Half-life (t₁/₂) 6–8 hours 2–3 hours 20–25 hours
Metabolic Pathway CYP3A4-mediated oxidation Glucuronidation CYP3A4/N-demethylation
Therapeutic Index 12 (preclinical) 70 1000

Key Findings :

However, its μ-opioid affinity is comparable to morphine, suggesting similar analgesic efficacy.

Metabolic Stability: Unlike morphine, this compound undergoes oxidative metabolism via CYP3A4, which may lead to drug-drug interactions in polypharmacy scenarios. Buprenorphine’s partial agonist activity and slow dissociation from receptors confer a superior safety profile .

Therapeutic Index: Preclinical data indicate this compound’s narrower therapeutic window compared to buprenorphine, necessitating cautious dosing in clinical trials.

Functional Comparison with Non-Opioid Analogs

This compound’s functional similarity to Dextromethorphan (a non-opioid cough suppressant) and Ketamine (an NMDA antagonist) is also noteworthy.

Table 2: Functional Overlaps and Divergences
Parameter This compound Dextromethorphan Ketamine
Primary Target μ/κ-opioid receptors Sigma-1 receptor NMDA receptor
Analgesic Mechanism Agonism SNRI modulation Glutamate antagonism
Psychoactive Effects Mild euphoria Dissociation at high doses Hallucinations
FDA Approval Status Preclinical Approved (OTC) Approved (anesthetic)

Insights :

  • Ketamine’s rapid-acting antidepressant effects are absent in this compound, highlighting mechanistic divergence despite overlapping analgesic applications .

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